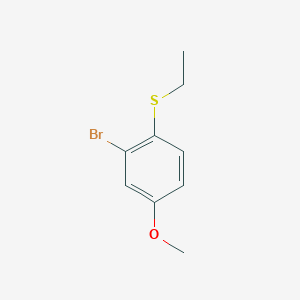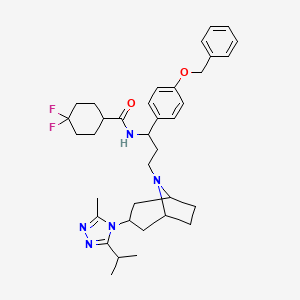
2-Methoxy-4-methylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メトキシ-4-メチルピリジン-3-オールは、分子式C7H9NO2のヘテロ環式有機化合物です。これはピリジンの誘導体であり、ピリジン環にメトキシ基(-OCH3)とメチル基(-CH3)が結合しているのが特徴です。
準備方法
合成経路と反応条件
2-メトキシ-4-メチルピリジン-3-オールの合成は、いくつかの方法によって達成できます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下、ヨウ化メチルを用いて2-メトキシピリジンをメチル化する反応です。 この反応は通常、アセトンやジメチルホルムアミド(DMF)などの有機溶媒中で、高温で行われます .
工業的生産方法
2-メトキシ-4-メチルピリジン-3-オールの工業的生産には、通常、連続フロー合成技術が用いられます。 たとえば、ラネーニッケルを触媒として充填したカラムを用いたフローシステムによるピリジンのα-メチル化が報告されています 。この方法は、この化合物を効率的かつスケーラブルに生産することを可能にします。
化学反応の分析
反応の種類
2-メトキシ-4-メチルピリジン-3-オールは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するピリジンN-オキシドを生成するように酸化することができます。
還元: 還元反応により、さまざまなピリジン誘導体に変換できます。
置換: 適切な条件下で、メトキシ基とメチル基を他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が用いられます。
置換: 臭素や塩素などのハロゲン化剤を置換反応に用いることができます。
生成される主な生成物
これらの反応から生成される主な生成物は、用いられる特定の試薬と条件によって異なります。 たとえば、酸化は通常、ピリジンN-オキシドを生じますが、還元はさまざまな還元されたピリジン誘導体を生成する可能性があります .
科学研究への応用
2-メトキシ-4-メチルピリジン-3-オールは、科学研究において幅広い応用範囲を持っています。
化学: これは、より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患における治療剤としての可能性を探るための研究が進んでいます。
科学的研究の応用
2-Methoxy-4-methylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
2-メトキシ-4-メチルピリジン-3-オールの作用機序は、特定の分子標的と経路との相互作用を伴います。たとえば、特定の酵素や受容体を阻害することにより、観察された生物学的効果をもたらす可能性があります。 作用機序を完全に理解するためには、その分子標的と経路に関する詳細な研究が不可欠です .
類似化合物の比較
類似化合物
- 3-メトキシ-2-メチルピリジン-4-オール
- 2-メトキシ-5-メチルピリジン-3-オール
- 4-メトキシ-2-メチルピリジン-3-オール
独自性
2-メトキシ-4-メチルピリジン-3-オールは、ピリジン環上の特異的な置換パターンにより、独特の化学的および生物学的特性を有しています。 類似の化合物と比較して、異なる反応性と生物活性を持つ可能性があり、さまざまな用途に役立つ化合物となります .
類似化合物との比較
Similar Compounds
- 3-Methoxy-2-methylpyridin-4-ol
- 2-Methoxy-5-methylpyridin-3-ol
- 4-Methoxy-2-methylpyridin-3-ol
Uniqueness
2-Methoxy-4-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
特性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC名 |
2-methoxy-4-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8-7(10-2)6(5)9/h3-4,9H,1-2H3 |
InChIキー |
OMWGSDWZCXTTFO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)
![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)




![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)


![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)
![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)

